The Genesis of a Bulky Thioether: A Technical History of tert-Butyl Sulfide
The Genesis of a Bulky Thioether: A Technical History of tert-Butyl Sulfide
Foreword
The field of organosulfur chemistry, rich with compounds known for their distinct aromas and diverse reactivity, holds a significant place in the annals of chemical synthesis and application. Among these, tert-butyl sulfide (B99878), with its sterically hindered sulfur center, presents a unique case study in synthesis, properties, and reactivity. This technical guide delves into the discovery and history of tert-butyl sulfide, offering researchers, scientists, and drug development professionals a comprehensive overview of its origins, synthesis, and physicochemical characteristics. While the exact moment of its first synthesis is not prominently documented, its history is intrinsically linked to the broader development of organosulfur chemistry in the 19th and 20th centuries.
Historical Context: The Dawn of Organosulfur Chemistry
The formal study of organosulfur compounds began in the 19th century, with the initial focus on simpler alkyl and aryl thiols and sulfides. These early investigations laid the groundwork for understanding the C-S bond and the nucleophilic character of sulfur. The synthesis of thioethers (sulfides) was an early achievement in this field. A general and enduring method for the preparation of simple dialkyl sulfides involves the reaction of an alkyl halide with a metal sulfide, a variant of the Williamson ether synthesis.
While specific historical records detailing the first synthesis of tert-butyl sulfide are scarce, its conceptualization and eventual synthesis are a direct consequence of the foundational work on symmetric and asymmetric thioethers. The development of methods to handle and synthesize bulky alkyl groups, a cornerstone of organic chemistry, paved the way for the creation of sterically hindered molecules like di-tert-butyl sulfide.
Physicochemical and Spectroscopic Data
The unique structural feature of tert-butyl sulfide, two bulky tert-butyl groups flanking a sulfur atom, significantly influences its physical and spectroscopic properties.
Physical Properties of tert-Butyl Sulfide
| Property | Value | Reference |
| Molecular Formula | C₈H₁₈S | [1][2] |
| Molecular Weight | 146.30 g/mol | [1][2] |
| Boiling Point | 148-149 °C | |
| Melting Point | -9 °C | |
| Density | 0.815 g/cm³ | |
| Flash Point | 26 °C |
Spectroscopic Data of tert-Butyl Sulfide
The high degree of symmetry in di-tert-butyl sulfide leads to simplified yet characteristic spectroscopic signatures.
| Spectrum Type | Key Features | Reference |
| ¹H NMR (CDCl₃) | δ 1.42 (s, 18H) | [3] |
| ¹³C NMR (CDCl₃) | Signals corresponding to the quaternary and methyl carbons of the tert-butyl groups. | |
| Mass Spectrometry (EI) | Molecular ion (M⁺) at m/z 146. | [1][2] |
| Infrared (IR) | C-H stretching and bending vibrations characteristic of tert-butyl groups. | [4] |
Synthesis of tert-Butyl Sulfide: Key Experimental Protocols
Several synthetic routes can be envisaged for the preparation of tert-butyl sulfide, drawing from general methods for thioether synthesis. Given the steric hindrance of the tert-butyl group, reaction conditions often need to be optimized to achieve reasonable yields.
From tert-Butyl Mercaptan and a tert-Butyl Halide (Conceptual)
This method represents a classical approach to sulfide synthesis.
Reaction: (CH₃)₃CSH + (CH₃)₃CX + Base → (CH₃)₃CSC(CH₃)₃ + Base·HX (X = Cl, Br)
Experimental Protocol:
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Preparation of Sodium tert-Butyl Thiolate: To a solution of tert-butyl mercaptan in a suitable aprotic solvent (e.g., THF, DMF), an equimolar amount of a strong base (e.g., sodium hydride) is added portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen or argon). The mixture is stirred until the evolution of hydrogen gas ceases, indicating the formation of the sodium thiolate.
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Nucleophilic Substitution: To the solution of sodium tert-butyl thiolate, an equimolar amount of a tert-butyl halide (e.g., tert-butyl chloride or tert-butyl bromide) is added dropwise at a controlled temperature. Due to the steric hindrance of the tertiary halide, Sₙ2 reaction is slow and elimination (E2) is a significant competing pathway. Therefore, reaction conditions must be carefully controlled (e.g., low temperature, polar aprotic solvent) to favor substitution.
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Work-up and Purification: After the reaction is complete (monitored by TLC or GC), the reaction mixture is quenched with water and extracted with a suitable organic solvent (e.g., diethyl ether). The organic layer is washed with brine, dried over an anhydrous drying agent (e.g., MgSO₄), and the solvent is removed under reduced pressure. The crude product is then purified by distillation.
From Isobutylene (B52900) and Hydrogen Sulfide
This industrial method takes advantage of readily available starting materials.
Reaction: 2 (CH₃)₂C=CH₂ + H₂S --(Catalyst)--> (CH₃)₃CSC(CH₃)₃
Experimental Protocol:
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Catalyst Preparation: A solid acid catalyst, such as an acidic ion-exchange resin or a zeolite, is packed into a fixed-bed reactor.
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Reaction: A stream of isobutylene and hydrogen sulfide gas in a specific molar ratio is passed through the heated catalyst bed. The reaction is typically carried out at elevated temperature and pressure to facilitate the reaction and maintain the reactants in the desired phase.
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Product Separation: The product stream exiting the reactor is cooled to condense the liquid products, which primarily consist of tert-butyl sulfide and unreacted starting materials. The liquid product is then separated from the gas stream.
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Purification: The crude liquid product is purified by fractional distillation to isolate the tert-butyl sulfide.
Synthesis Pathway Diagram
The following diagram illustrates a generalized synthetic pathway for tert-butyl sulfide, highlighting the key reactive species and transformations.
